N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound has gained attention due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
The compound “N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” belongs to the class of 1,3,4-oxadiazoles . Compounds in this class have been found to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral and antioxidant activity . Therefore, the targets of this compound could potentially be related to these biological processes.
Mode of Action
The mode of action of 1,3,4-oxadiazoles is generally related to their ability to interact with various biological targets due to their heterocyclic nature . .
Biochemical Pathways
The affected pathways would depend on the specific target(s) of “this compound”. Given the broad range of activities associated with 1,3,4-oxadiazoles, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target(s) and mode of action. As mentioned, 1,3,4-oxadiazoles have been associated with various biological activities .
Preparation Methods
The synthesis of N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves the cyclization of acylthiosemicarbazide derivatives. One common method includes the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions . The resulting mixture is then cooled, and the solid product is filtered and purified. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide has been studied for its potential applications in various scientific research fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial, antifungal, and anticancer agent . Its ability to inhibit the growth of certain pathogens makes it a valuable compound for developing new therapeutic agents. Additionally, it has applications in the agrochemical industry as a potential pesticide or herbicide .
Comparison with Similar Compounds
N-((5-(butylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide can be compared with other 1,3,4-oxadiazole derivatives, such as N-(1,3,4-oxadiazol-2-yl)benzamides and thiazole-clubbed 1,3,4-oxadiazoles . These compounds share similar structural features and biological activities but may differ in their specific applications and potency. The unique butylsulfanyl group in this compound may contribute to its distinct properties and effectiveness in certain applications.
Properties
IUPAC Name |
N-[(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-2-3-9-20-14-17-16-12(19-14)10-15-13(18)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECSHSZGCHRFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.